molecular formula C16H15NOS B11689525 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one

2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one

Cat. No.: B11689525
M. Wt: 269.4 g/mol
InChI Key: CJWNCGFQSIAFQW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with thiourea and phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the reagents used.

Scientific Research Applications

2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-3-phenyl-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the thiazolidinone ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

2-(4-methylphenyl)-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NOS/c1-12-7-9-13(10-8-12)16-17(15(18)11-19-16)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3

InChI Key

CJWNCGFQSIAFQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N(C(=O)CS2)C3=CC=CC=C3

solubility

>40.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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